N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating B-cell malignancies. TAK-659 has emerged as a promising drug candidate for the treatment of various B-cell malignancies due to its high potency and selectivity.
Wirkmechanismus
TAK-659 exerts its anti-tumor effects by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation, and its inhibition leads to the suppression of B-cell proliferation and survival. TAK-659 has also been found to inhibit other downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and growth.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cells and inhibit their proliferation, leading to the suppression of tumor growth. TAK-659 has also been found to modulate the immune microenvironment by reducing the number of regulatory T-cells and enhancing the activity of effector T-cells. Additionally, TAK-659 has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its high potency and selectivity for BTK, which allows for effective inhibition of the B-cell receptor signaling pathway. TAK-659 has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its limited solubility in water, which can complicate its formulation for clinical use.
Zukünftige Richtungen
Several future directions for the development of TAK-659 as an anti-cancer agent are currently being explored. One area of focus is the identification of biomarkers that can predict response to TAK-659. Another area of interest is the combination of TAK-659 with other anti-cancer agents to enhance its efficacy. Additionally, the development of TAK-659 for the treatment of autoimmune diseases, such as rheumatoid arthritis, is also being investigated. Overall, TAK-659 has emerged as a promising drug candidate for the treatment of B-cell malignancies, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thienylmethylamine to yield the desired product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, TAK-659 has demonstrated potent anti-tumor activity and has been shown to induce apoptosis in B-cells. TAK-659 has also been found to synergize with other anti-cancer agents, such as venetoclax, to enhance its anti-tumor activity.
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethylcarbamothioyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS3/c14-10(9-4-2-6-17-9)13-11(15)12-7-8-3-1-5-16-8/h1-6H,7H2,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIRSQIPOHWOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174775 | |
Record name | N-[[(2-Thienylmethyl)amino]thioxomethyl]-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326914-18-5 | |
Record name | N-[[(2-Thienylmethyl)amino]thioxomethyl]-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326914-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(2-Thienylmethyl)amino]thioxomethyl]-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.